1-Bromo-3-(3-isopropoxypropoxy)benzene
Overview
Description
1-Bromo-3-(3-isopropoxypropoxy)benzene is an organic compound with the molecular formula C12H17BrO2. It is a brominated aromatic ether, characterized by the presence of a bromine atom and two propoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-isopropoxypropoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by etherification. One common method involves the bromination of 3-(3-isopropoxypropoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale production. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-isopropoxypropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic ring can be reduced under specific conditions, although this is less common due to the stability of the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of cyclohexane derivatives if the aromatic ring is fully reduced.
Scientific Research Applications
1-Bromo-3-(3-isopropoxypropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving brominated compounds.
Medicine: Potential use in the development of new drugs due to its unique reactivity and ability to form various derivatives.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-isopropoxypropoxy)benzene involves its interaction with nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This facilitates various substitution reactions, allowing the introduction of different functional groups. The propoxy groups can also participate in reactions, providing additional sites for chemical modification.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(3-methoxypropoxy)benzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Bromo-3-(3-ethoxypropoxy)benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-Bromo-3-(3-butoxypropoxy)benzene: Similar structure but with a butoxy group instead of an isopropoxy group.
Uniqueness
1-Bromo-3-(3-isopropoxypropoxy)benzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-3-(3-propan-2-yloxypropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10(2)14-7-4-8-15-12-6-3-5-11(13)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQTZTRGQDBNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCOC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240639 | |
Record name | Benzene, 1-bromo-3-[3-(1-methylethoxy)propoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-24-8 | |
Record name | Benzene, 1-bromo-3-[3-(1-methylethoxy)propoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-[3-(1-methylethoxy)propoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801240639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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